molecular formula C12H14BrNO B8576123 N-[1-(4-bromophenyl)cyclopropyl]propanamide CAS No. 345965-55-1

N-[1-(4-bromophenyl)cyclopropyl]propanamide

Cat. No.: B8576123
CAS No.: 345965-55-1
M. Wt: 268.15 g/mol
InChI Key: UODAAJLOLONLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-bromophenyl)cyclopropyl]propanamide is an organic compound featuring a cyclopropyl ring substituted with a 4-bromophenyl group and a propionamide moiety. This compound is of interest due to its potential biological activity and its role as an intermediate in the synthesis of various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)cyclopropyl]propanamide typically involves the cyclopropanation of a suitable precursor, followed by bromination and subsequent amidation. One common method involves the reaction of 4-bromobenzyl chloride with cyclopropylamine under basic conditions to form the intermediate, which is then reacted with propionyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)cyclopropyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-bromophenyl)cyclopropyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)cyclopropyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-bromophenyl)cyclopropyl]propanamide is unique due to its specific structural features, such as the cyclopropyl ring and the 4-bromophenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

345965-55-1

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

N-[1-(4-bromophenyl)cyclopropyl]propanamide

InChI

InChI=1S/C12H14BrNO/c1-2-11(15)14-12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

UODAAJLOLONLNI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromophenyl)-cyclopropylamine (Intermediate 116, 84 mg, 0.4 mmol) in 4 mL CH2Cl2 at room temperature was added propionyl chloride (43.0 mg, 0.47 mmol) and pyridine (56.0 mg, 0.71 mmol). After stirring 17 hours at room temperature the reaction was quenched by the addition of H2O and extracted with EtOAc. The combined extracts were washed with 10% aqueous HCl, saturated aqueous NaHCO3, and saturated aqueous NaCl before being dried (MgSO4) and concentrated under reduced pressure. The title compound 85.0 mg (67%), was isolated by column chromatography (20-50% EtOAc—hexanes) as a colorless solid.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
67%

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